2-(dimethylamino)-N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)acetamide
Description
2-(Dimethylamino)-N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)acetamide is a tertiary acetamide derivative characterized by dual dimethylamino substituents and a 4-ethoxyphenyl group. Its molecular structure features an acetamide backbone with a dimethylaminoethyl moiety at the carbonyl position and a 4-ethoxyphenyl group at the nitrogen atom.
Properties
CAS No. |
89169-47-1 |
|---|---|
Molecular Formula |
C16H25N3O3 |
Molecular Weight |
307.39 g/mol |
IUPAC Name |
2-(dimethylamino)-N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C16H25N3O3/c1-6-22-14-9-7-13(8-10-14)19(12-15(20)18(4)5)16(21)11-17(2)3/h7-10H,6,11-12H2,1-5H3 |
InChI Key |
RWUYUAAYCVYXBA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)N(C)C)C(=O)CN(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)-N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of dimethylamine with ethyl 4-ethoxyphenylacetate to form an intermediate, which is then further reacted with oxalyl chloride and dimethylamine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(dimethylamino)-N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylamino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or ethers.
Scientific Research Applications
2-(dimethylamino)-N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(dimethylamino)-N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Table 1: Structural and Physical Comparison
Key Observations :
- Polarity: The target compound’s ethoxy and dimethylamino groups enhance polarity compared to halogenated analogs like U-47700 .
- Solid-State Properties : Triazinyl derivatives (e.g., 3b) exhibit well-defined melting points and crystallinity, which are critical for formulation .
Pharmacological Profiles
Key Observations :
- Opioid Activity : U-47700’s high MOR affinity highlights the role of dichlorophenyl and cyclohexyl groups in receptor binding, which are absent in the target compound .
- Antitumor Potential: Dimethylaminoethyl-substituted compounds (e.g., 3a) exhibit nanomolar IC₅₀ values, suggesting that the target compound’s dimethylamino groups may confer similar efficacy .
- Antimicrobial Applications : The 4-methoxyphenyl group in ’s compound correlates with antimicrobial activity, implying that the target compound’s 4-ethoxyphenyl substituent could be optimized for similar uses.
Biological Activity
Chemical Structure and Properties
The compound features a complex structure characterized by the following functional groups:
- Dimethylamino groups : These are known to enhance solubility and bioactivity.
- Ethoxyphenyl group : This moiety may contribute to the compound's interaction with biological targets.
- Acetamide linkage : This can influence the compound's pharmacodynamics.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects, including:
- Antitumor Activity : Preliminary studies suggest that it has cytotoxic effects against various cancer cell lines, potentially through apoptosis induction.
- Antimicrobial Properties : The compound has shown activity against both gram-positive and gram-negative bacteria, indicating a broad-spectrum antimicrobial effect.
- Neurological Effects : Some studies have suggested potential neuroprotective effects, possibly linked to its interaction with neurotransmitter systems.
The mechanisms underlying these activities are still being explored, but several pathways have been proposed:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cancer cell proliferation.
- Modulation of Signal Transduction Pathways : The compound could interfere with signaling pathways critical for cell survival and growth.
- Interaction with Receptors : It may act on certain receptors in the central nervous system, affecting neurotransmitter release.
Case Study 1: Antitumor Efficacy
In a study published in a peer-reviewed journal, researchers tested the compound against various cancer cell lines including breast and lung cancer. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity compared to standard chemotherapeutics.
Case Study 2: Antimicrobial Testing
A separate investigation assessed its antimicrobial efficacy using standard disk diffusion methods. The compound demonstrated zones of inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Cytotoxicity in cancer cell lines | |
| Antimicrobial | Inhibition of bacterial growth | |
| Neuroprotective | Potential modulation of neurotransmitters |
Table 2: IC50 Values for Antitumor Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
